

HPLC analysis for purity determination of 1,3-Dibromo-2-nitrobenzene.

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Compound of Interest

Compound Name: 1,3-Dibromo-2-nitrobenzene

Cat. No.: B169743

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Application Note: HPLC Analysis for Purity Determination of **1,3-Dibromo-2-nitrobenzene**

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of **1,3-Dibromo-2-nitrobenzene**. The developed reversed-phase HPLC method is demonstrated to be specific, precise, and accurate, making it suitable for quality control and purity assessment in research, development, and manufacturing environments. This document provides a detailed protocol, including system suitability criteria, and explains the scientific rationale behind the selection of chromatographic parameters, ensuring the method's reliability and adherence to international regulatory standards.

Introduction

1,3-Dibromo-2-nitrobenzene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this starting material is critical as impurities can affect the yield, safety, and efficacy of the final product. Therefore, a reliable analytical method for its purity determination is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds, offering high resolution and sensitivity.^{[1][2]} This application note details a validated HPLC method for the quantitative determination of the purity of **1,3-Dibromo-2-nitrobenzene**.

Physicochemical Properties of 1,3-Dibromo-2-nitrobenzene

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

Property	Value	Source
CAS Number	13402-32-9	[3]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	[3]
Molecular Weight	280.90 g/mol	[3][4]
Appearance	Solid	
Melting Point	84 °C	[5]
Boiling Point	243 °C at 760 mmHg	[3]
LogP	3.12	[6]
Solubility	Expected to be poorly soluble in water and soluble in organic solvents like acetonitrile and methanol.[7]	
UV Absorbance	Nitroaromatic compounds typically exhibit strong UV absorbance in the range of 210-270 nm.[8][9]	

The moderate polarity and high LogP value suggest that reversed-phase HPLC is the most suitable chromatographic mode for the separation of **1,3-Dibromo-2-nitrobenzene** from its potential impurities.[10][11]

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is recommended for its versatility with aromatic compounds.[\[1\]](#)
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or purified to 18.2 M Ω ·cm)
 - **1,3-Dibromo-2-nitrobenzene** reference standard (purity \geq 98%)

Chromatographic Conditions

The selection of chromatographic conditions is pivotal for achieving optimal separation.

Parameter	Condition	Rationale
Mobile Phase	Acetonitrile:Water (65:35 v/v)	The high proportion of acetonitrile is chosen due to the non-polar nature of 1,3-Dibromo-2-nitrobenzene (LogP ~3.12). This ensures adequate retention and elution from the C18 stationary phase.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature	30 °C	Maintaining a constant and slightly elevated temperature ensures reproducible retention times and improved peak shape by reducing mobile phase viscosity.
Injection Volume	10 µL	A small injection volume minimizes the risk of column overloading and peak distortion.
Detection Wavelength	254 nm	Nitroaromatic compounds exhibit significant absorbance around this wavelength, providing good sensitivity for the main component and potential impurities. [1] [8]
Run Time	15 minutes	Sufficient to allow for the elution of the main peak and any potential late-eluting impurities.

Preparation of Solutions

- Mobile Phase Preparation:
 - Measure 650 mL of acetonitrile and 350 mL of HPLC grade water.
 - Combine the solvents in a suitable container and mix thoroughly.
 - Degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
- Standard Solution Preparation (0.1 mg/mL):
 - Accurately weigh approximately 10 mg of the **1,3-Dibromo-2-nitrobenzene** reference standard.
 - Transfer the standard to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
 - Mix thoroughly by inversion.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Sample Solution Preparation (0.1 mg/mL):
 - Accurately weigh approximately 10 mg of the **1,3-Dibromo-2-nitrobenzene** sample to be tested.
 - Transfer the sample to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
 - Mix thoroughly by inversion.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation and System Suitability

To ensure the reliability of the analytical results, the method must be validated in accordance with ICH guidelines, and system suitability must be checked before each analytical run.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

System Suitability Test (SST)

The SST is an integral part of any chromatographic method, verifying that the system is adequate for the intended analysis.[\[16\]](#)[\[17\]](#)

- Procedure: Inject the standard solution six replicate times.
- Acceptance Criteria:

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	≤ 2.0	Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N)	≥ 2000	Indicates the efficiency of the column and the separation power of the system.
Relative Standard Deviation (%RSD) of Peak Area	$\leq 2.0\%$	Demonstrates the precision of the injection and the stability of the system.

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by the separation of the main peak from any other peaks in the chromatogram.

Data Analysis and Purity Calculation

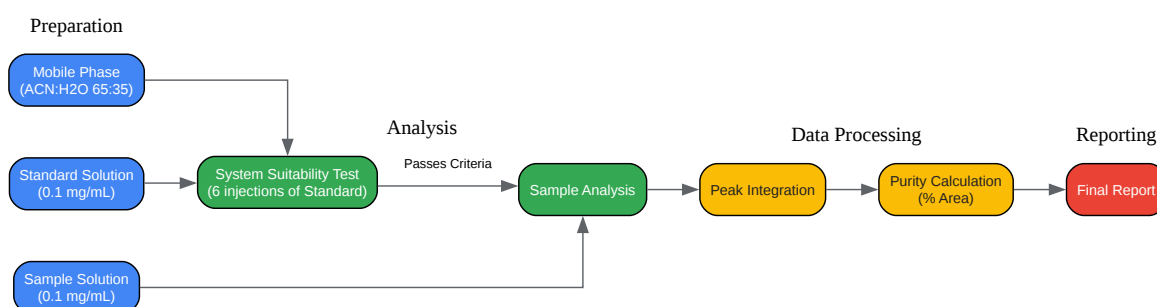
The purity of the **1,3-Dibromo-2-nitrobenzene** sample is determined by the area percentage method.

$$\text{Purity (\%)} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$$

This calculation assumes that all components have a similar response factor at the detection wavelength. For a more accurate purity determination, the use of relative response factors for known impurities is recommended.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purity determination of **1,3-Dibromo-2-nitrobenzene**.



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Caption: Workflow for HPLC Purity Analysis of **1,3-Dibromo-2-nitrobenzene**.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for determining the purity of **1,3-Dibromo-2-nitrobenzene**. The method is straightforward, utilizing common reagents and instrumentation, and is suitable for routine quality control analysis. Adherence to the outlined system suitability criteria ensures the validity of the results obtained.

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